molecular formula C20H34O B12430102 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol

4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol

Cat. No.: B12430102
M. Wt: 290.5 g/mol
InChI Key: ZVWXZFYWLABNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, starting from simpler organic compoundsThe reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and alkylation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The use of advanced catalytic systems and process optimization techniques is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol

InChI

InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3

InChI Key

ZVWXZFYWLABNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C

Origin of Product

United States

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